molecular formula C6H6N2O3 B1435531 3-Pyridinecarboxamide, 1,2-dihydro-5-hydroxy-2-oxo- CAS No. 37747-23-2

3-Pyridinecarboxamide, 1,2-dihydro-5-hydroxy-2-oxo-

Cat. No.: B1435531
CAS No.: 37747-23-2
M. Wt: 154.12 g/mol
InChI Key: YOPZDAZCRXVQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridinecarboxamide, 1,2-dihydro-5-hydroxy-2-oxo- is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyridine ring structure, which is a six-membered ring containing one nitrogen atom. The presence of functional groups such as the carboxamide, hydroxy, and oxo groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, 1,2-dihydro-5-hydroxy-2-oxo- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Fischer indole synthesis can be adapted to produce this compound by using cyclohexanone and phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, 1,2-dihydro-5-hydroxy-2-oxo- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols or amines.

    Substitution: The nitrogen atom in the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the oxo group can produce alcohols.

Scientific Research Applications

3-Pyridinecarboxamide, 1,2-dihydro-5-hydroxy-2-oxo- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, 1,2-dihydro-5-hydroxy-2-oxo- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Pyridinecarboxamide: Lacks the hydroxy and oxo groups, resulting in different reactivity and applications.

    2-Pyridinecarboxamide: Similar structure but with the carboxamide group at a different position, affecting its chemical properties.

    5-Hydroxy-2-oxo-1,2-dihydropyridine: Shares the hydroxy and oxo groups but differs in the position of the carboxamide group.

Uniqueness

3-Pyridinecarboxamide, 1,2-dihydro-5-hydroxy-2-oxo- is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various applications in research and industry.

Properties

IUPAC Name

5-hydroxy-2-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c7-5(10)4-1-3(9)2-8-6(4)11/h1-2,9H,(H2,7,10)(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPZDAZCRXVQSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pyridinecarboxamide, 1,2-dihydro-5-hydroxy-2-oxo-
Reactant of Route 2
3-Pyridinecarboxamide, 1,2-dihydro-5-hydroxy-2-oxo-
Reactant of Route 3
3-Pyridinecarboxamide, 1,2-dihydro-5-hydroxy-2-oxo-
Reactant of Route 4
3-Pyridinecarboxamide, 1,2-dihydro-5-hydroxy-2-oxo-
Reactant of Route 5
3-Pyridinecarboxamide, 1,2-dihydro-5-hydroxy-2-oxo-
Reactant of Route 6
3-Pyridinecarboxamide, 1,2-dihydro-5-hydroxy-2-oxo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.